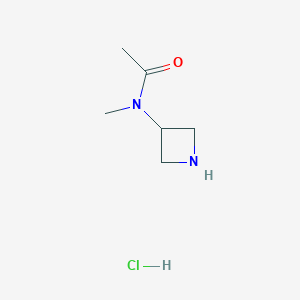
N-(azetidin-3-yl)-N-methylacetamide hydrochloride
描述
N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride is a compound that has garnered interest in various biological contexts, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic benefits based on available research.
The primary biological activity of this compound is linked to its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . As a non-cleavable linker in ADCs, it facilitates targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. Additionally, in the context of PROTACs, it serves as an alkyl chain-based linker that promotes the degradation of target proteins, a promising strategy in cancer treatment.
Enzyme Interactions
This compound has been observed to interact with various enzymes and proteins. Notably, it may influence GABA receptor activity , acting as an inverse agonist which could modulate neuronal signaling pathways. This interaction suggests potential implications for cognitive functions and neuropharmacology.
Cellular Effects
The compound exhibits significant effects on cellular processes, influencing cell signaling pathways and gene expression. Its modulation of GABA receptors can lead to alterations in neuronal signaling, which may be relevant for conditions such as anxiety and depression.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its therapeutic applications. Its bioavailability is closely tied to the overall drug constructs it is part of, impacting its efficacy and safety profiles.
Case Studies
Recent studies have highlighted the compound's potential anti-inflammatory and anticancer properties. For instance, derivatives of azetidine compounds have shown promising results in inhibiting cancer cell proliferation in various models, suggesting that modifications to the azetidine structure can enhance biological activity .
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses may yield therapeutic benefits with minimal adverse effects, while higher doses could lead to toxicity.
Comparative Analysis
科学研究应用
Cancer Treatment
Research indicates that derivatives of N-(azetidin-3-yl)-N-methylacetamide hydrochloride act as inhibitors of the ATF4 pathway, which is implicated in various cancers. These compounds have shown promise in treating cancer by targeting the integrated stress response pathways that are often activated in tumor cells. For instance, they may be effective against cancers associated with neurodegenerative diseases and other stress-related conditions .
Neurodegenerative Diseases
The compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The mechanisms involve modulating protein expression and improving cellular responses to stress, which are critical in the pathophysiology of these diseases . In particular, it has been suggested that these compounds could enhance long-term memory and cognitive functions in affected individuals .
Inflammatory Diseases
This compound has also been explored for its anti-inflammatory properties. It may help treat conditions characterized by chronic inflammation by regulating inflammatory pathways at the cellular level .
Case Studies and Research Findings
属性
IUPAC Name |
N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRZDNKDFGOBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693510 | |
| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-15-8 | |
| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















